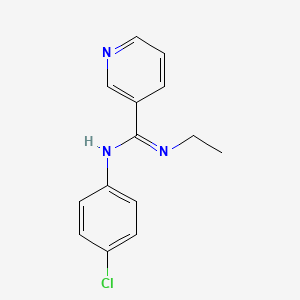
N-(4-chlorophenyl)-N'-ethyl-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like “N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide” would likely be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide” would depend on its specific structure and the conditions under which it’s reacted .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide” would be determined using various analytical techniques .Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-(4-chlorophenyl)-N'-ethyl-3-pyridinecarboximidamide and its derivatives have been the focus of various studies concerning their synthesis and crystal structure analysis. Hu Yang (2009) detailed the crystal structure of a related compound, emphasizing the significance of single-crystal X-ray diffraction in understanding the molecular arrangement and spatial configuration of such compounds. This technique aids in the precise determination of molecular dimensions and intermolecular interactions, crucial for comprehending the chemical behavior and potential applications of these compounds (Yang, 2009).
Chemical Transformation and Antibacterial Activity
The work by Anusevičius et al. (2014) explored the chemical transformations of related compounds, resulting in the formation of various derivatives with potential antibacterial properties. This study not only expanded the chemical diversity of N-(4-chlorophenyl)-N'-ethyl-3-pyridinecarboximidamide derivatives but also highlighted their potential in developing new antibacterial agents. The structural confirmation through spectroscopy and the evaluation of antibacterial activity underscore the relevance of these compounds in medicinal chemistry (Anusevičius et al., 2014).
Antimicrobial and Anticancer Potential
Studies have also delved into the antimicrobial and anticancer potential of N-(4-chlorophenyl)-N'-ethyl-3-pyridinecarboximidamide derivatives. For instance, research by Hafez et al. (2016) synthesized novel compounds and evaluated their in vitro antimicrobial and anticancer activities. Their findings indicated that certain synthesized compounds exhibited higher anticancer activity compared to reference drugs, alongside notable antimicrobial effects. This highlights the therapeutic potential of these compounds in treating various diseases and infections (Hafez et al., 2016).
Application in Dyeing and Fabric Treatment
The research by Isaac Oluwatobi Abolude et al. (2021) explored the complexation of disperse dyes derived from thiophene with metal ions like Cu, Co, and Zn and their application properties on polyester and nylon 6.6 fabrics. The study detailed the synthesis process, structural elucidation, and the dyeing performance of the dyes and their metal complexes on fabrics, demonstrating the potential of these compounds in textile and material sciences (Abolude et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-N'-ethylpyridine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c1-2-17-14(11-4-3-9-16-10-11)18-13-7-5-12(15)6-8-13/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXPFLFSWWFUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(C1=CN=CC=C1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-ethyl-3-pyridinecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

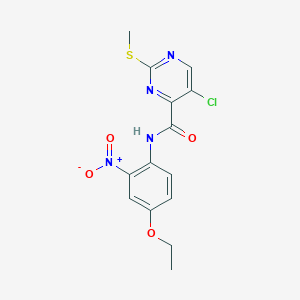
![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2809917.png)
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2809918.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2809922.png)
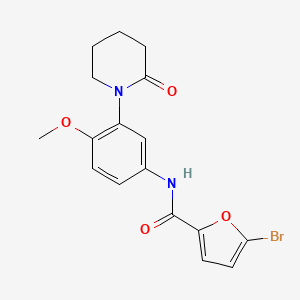
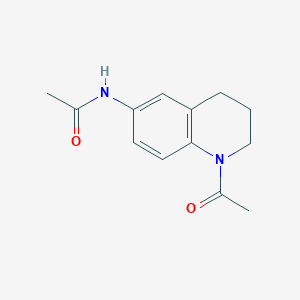


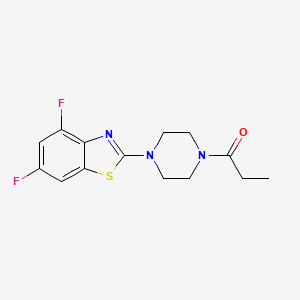
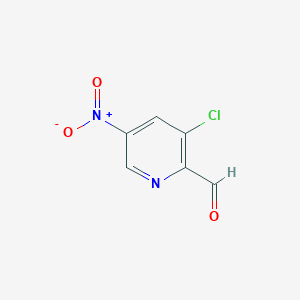
![[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2809932.png)

![2-ethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2809938.png)